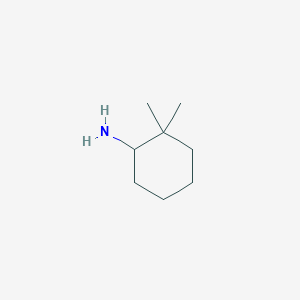
2,2-Dimethylcyclohexan-1-amine
Übersicht
Beschreibung
2,2-Dimethylcyclohexan-1-amine is a cyclic amine where the nitrogen atom is attached to a cyclohexane ring that has two methyl groups at the 2nd carbon . The IUPAC name for this compound is 2,2-dimethylcyclohexanamine .
Synthesis Analysis
The synthesis of 2,2-Dimethylcyclohexan-1-amine could involve conformational analysis to determine the most stable conformation of a given disubstituted cyclohexane . The generalizations that could be helpful in this process include the fact that a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylcyclohexan-1-amine involves a cyclohexane ring with two methyl groups attached at the 2nd carbon and an amine group attached at the 1st carbon . The conformational analysis of this molecule could involve determining the most stable conformation, which is usually the one where the bulkiest substituent is in the equatorial position .Chemical Reactions Analysis
The chemical reactions involving 2,2-Dimethylcyclohexan-1-amine could be influenced by the steric effects of each substituent, along with any additional steric interactions . The reactions could also be influenced by the fact that substituents prefer equatorial rather than axial positions in order to minimize the steric strain created of 1,3-diaxial interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethylcyclohexan-1-amine could be influenced by its conformational structure . For instance, the stability of the molecule could be determined by the steric effects of each substituent and their positions (equatorial or axial) on the cyclohexane ring .Wissenschaftliche Forschungsanwendungen
Antifungal Agents in Agriculture
2,2-Dimethylcyclohexan-1-amine: derivatives have been explored for their potential as antifungal agents in agriculture. Researchers have synthesized novel compounds that exhibit significant antifungal activity against various phytopathogenic fungi . These compounds could serve as environmentally friendly alternatives to traditional fungicides, addressing issues like microorganism resistance and environmental pollution.
Pharmaceutical Synthesis
The compound plays a role in the synthesis of amines through the Leuckart reaction, which is a key process in pharmaceutical manufacturing . This method is used for producing a wide range of drugs, including those affecting the central nervous system, cardiovascular system, and gastrointestinal tract, as well as anticancer, antibiotic, antiviral, antifungal, and antidiabetic drugs.
Chemical Synthesis
In the realm of chemical synthesis , 2,2-Dimethylcyclohexan-1-amine is involved in reactions that form C–N bonds, which are crucial in creating complex organic compounds . Its derivatives are used as intermediates in the synthesis of various chemicals, showcasing its versatility in organic chemistry.
Material Science
The compound is utilized in material science for the synthesis of specialized materials. It can act as a precursor or a catalyst in the formation of polymers and other advanced materials that require specific chemical properties .
Biochemistry Research
In biochemistry research , 2,2-Dimethylcyclohexan-1-amine and its derivatives are used to study enzyme reactions, metabolic pathways, and the synthesis of biomolecules. It aids in understanding the biochemical processes that occur in living organisms .
Pharmacology
In pharmacology , this compound is part of the study for drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may be used to create compounds with potential therapeutic effects .
Wirkmechanismus
Target of Action
The primary targets of 2,2-Dimethylcyclohexan-1-amine are currently unknown. This compound is a type of amine, which are often involved in various biological processes, including neurotransmission and enzymatic reactions . .
Mode of Action
Amines can interact with their targets in various ways, often acting as ligands that bind to specific receptors or enzymes . The resulting changes depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including the synthesis of proteins, nucleic acids, and other biomolecules . .
Pharmacokinetics
The bioavailability of amines can be influenced by factors such as their chemical structure, the route of administration, and the presence of metabolic enzymes .
Result of Action
Amines can have diverse effects at the molecular and cellular level, depending on their specific targets and the biochemical pathways they influence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Dimethylcyclohexan-1-amine. These factors can include temperature, pH, the presence of other chemicals, and the specific biological environment in which the compound is acting . .
Zukünftige Richtungen
Future research could explore the synthesis of amine derivatives from similar compounds using various catalysts . This could lead to the development of new methods for the synthesis of valuable intermediates for the manufacture of polymers, surfactants, biologically active molecules, and pharmaceuticals .
Eigenschaften
IUPAC Name |
2,2-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)6-4-3-5-7(8)9/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXGXOJNGBLOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclohexan-1-amine | |
CAS RN |
24247-77-6 | |
| Record name | 2,2-dimethylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(tert-butyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900893.png)

![1-cyclohexyl-3H-imidazo[4,5-c]pyridine-2-thione](/img/structure/B2900896.png)
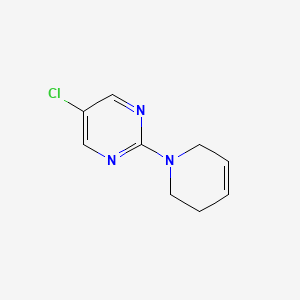
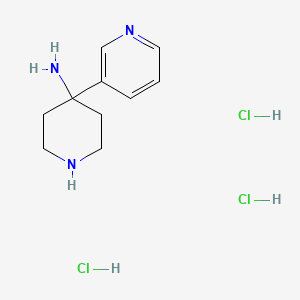
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2900900.png)
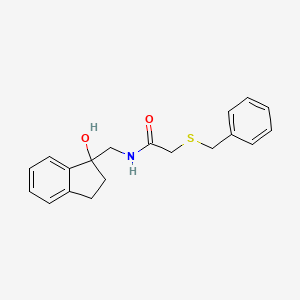
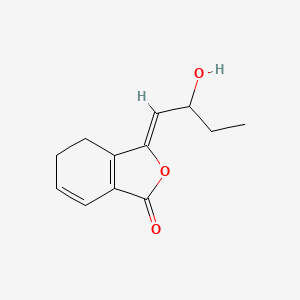
![Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate](/img/structure/B2900906.png)